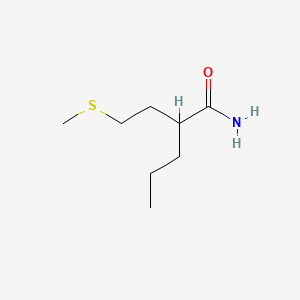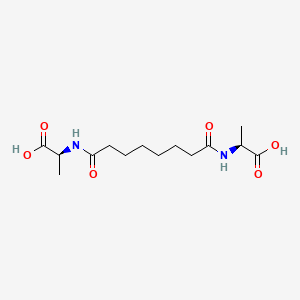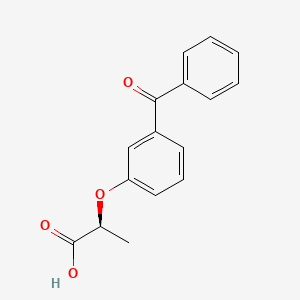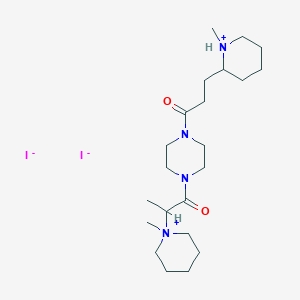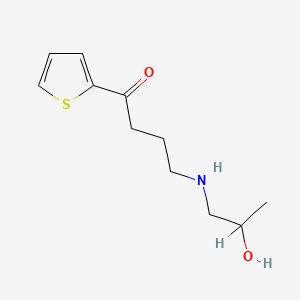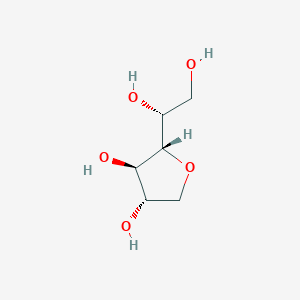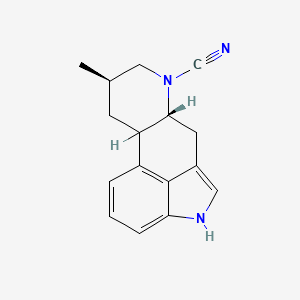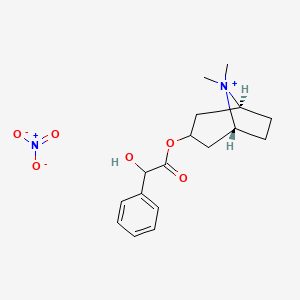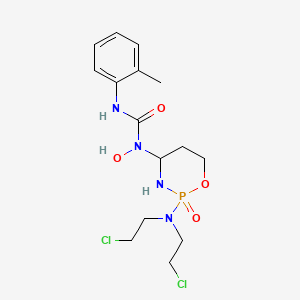
2,5-Dimethoxysulfanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxysulfanilic acid is an organic compound characterized by the presence of two methoxy groups and a sulfanilic acid moiety. It is a derivative of sulfanilic acid, which is widely used in various chemical and industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxysulfanilic acid typically involves the reaction of 2,5-dimethoxyaniline with sulfuric acid. The process can be summarized as follows:
Nitration: 2,5-dimethoxyaniline is nitrated using a mixture of nitric acid and sulfuric acid to form 2,5-dimethoxy-4-nitroaniline.
Reduction: The nitro group in 2,5-dimethoxy-4-nitroaniline is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding 2,5-dimethoxyaniline.
Sulfonation: Finally, 2,5-dimethoxyaniline is sulfonated with sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethoxysulfanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
2,5-Dimethoxysulfanilic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxysulfanilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential bacterial components.
Comparaison Avec Des Composés Similaires
- 2,5-Dimethoxybenzoic acid
- 2,5-Dimethoxyaniline
- 2,5-Dimethoxyphenol
Comparison: 2,5-Dimethoxysulfanilic acid is unique due to the presence of both methoxy and sulfanilic acid groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For example, while 2,5-Dimethoxybenzoic acid primarily undergoes reactions typical of carboxylic acids, this compound can also engage in sulfonation and related reactions, making it more versatile in synthetic applications.
Propriétés
Numéro CAS |
42485-89-2 |
|---|---|
Formule moléculaire |
C8H11NO5S |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
4-amino-2,5-dimethoxybenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO5S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,9H2,1-2H3,(H,10,11,12) |
Clé InChI |
MICDVUDJBHIFHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N)OC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





